molecular formula C22H26N4O3 B2469133 1-(2-ethoxyphenyl)-3-[(furan-2-yl)methyl]-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea CAS No. 1790203-91-6

1-(2-ethoxyphenyl)-3-[(furan-2-yl)methyl]-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea

Cat. No.: B2469133
CAS No.: 1790203-91-6
M. Wt: 394.475
InChI Key: QIKWWGXALZLNLV-UHFFFAOYSA-N
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Description

1-(2-ethoxyphenyl)-3-[(furan-2-yl)methyl]-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a furan ring, and a cyclopenta[c]pyrazole moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(2-ethoxyphenyl)-3-[(furan-2-yl)methyl]-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the ethoxyphenyl intermediate: This step involves the reaction of 2-ethoxyphenol with appropriate reagents to introduce the ethoxy group.

    Synthesis of the furan-2-ylmethyl intermediate: Furan-2-carbaldehyde is reacted with suitable reagents to form the furan-2-ylmethyl group.

    Cyclopenta[c]pyrazole formation: The cyclopenta[c]pyrazole moiety is synthesized through a series of cyclization reactions involving appropriate precursors.

    Final coupling reaction: The three intermediates are coupled under specific conditions to form the final compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

1-(2-ethoxyphenyl)-3-[(furan-2-yl)methyl]-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-ethoxyphenyl)-3-[(furan-2-yl)methyl]-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-3-[(furan-2-yl)methyl]-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(2-ethoxyphenyl)-3-[(furan-2-yl)methyl]-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea can be compared with other similar compounds, such as:

    1-(2-methoxyphenyl)-3-[(furan-2-yl)methyl]-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea: This compound has a methoxy group instead of an ethoxy group, leading to differences in its chemical and biological properties.

    1-(2-ethoxyphenyl)-3-[(furan-2-yl)methyl]-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)amide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-ethoxyphenyl)-1-(furan-2-ylmethyl)-1-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-3-28-21-12-5-4-10-18(21)23-22(27)26(14-16-8-7-13-29-16)15-19-17-9-6-11-20(17)25(2)24-19/h4-5,7-8,10,12-13H,3,6,9,11,14-15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKWWGXALZLNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N(CC2=CC=CO2)CC3=NN(C4=C3CCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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